3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-13(19)16-10-12-5-6-15-14(17-12)18-7-3-4-8-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEASWDFODOWPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.
Attachment of the Butanamide Group: The final step involves the acylation of the intermediate compound with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the amide group to yield amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogenated or sulfonated derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide exhibit promising anticonvulsant properties. For instance, derivatives of pyrrolidine and pyrimidine have been tested for their effectiveness in various seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds with similar structures have shown significant anticonvulsant activity, suggesting that this compound may also possess these properties .
| Compound | ED50 (mg/kg) | Test Model |
|---|---|---|
| Compound 33 | 79.5 (MES) | Maximal Electroshock |
| Compound 4 | 96.9 (MES) | Maximal Electroshock |
| Compound RNH12 | 54.2 (PTZ) | Pentylenetetrazole |
Antinociceptive Properties
In addition to anticonvulsant effects, related compounds have demonstrated antinociceptive properties. Studies show that certain derivatives can effectively reduce pain responses in animal models, making them candidates for pain management therapies. For example, compounds tested for their ability to alleviate formalin-induced and neuropathic pain have shown promising results .
Modulation of Ion Channels
Compounds with similar structures have been shown to interact with voltage-sensitive sodium channels and L-type calcium channels, which are crucial in neuronal excitability and neurotransmitter release .
Neurotransmitter Systems
The modulation of neurotransmitter systems, particularly those involving gamma-Aminobutyric acid (GABA), may also play a role in the anticonvulsant and analgesic effects observed in preclinical studies.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds related to this compound:
- Study on Anticonvulsant Activity :
- Antinociceptive Studies :
Mechanism of Action
The mechanism by which 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its pyrimidine-pyrrolidine hybrid structure. Below is a comparative analysis with three related analogs:
Key Findings
Pyrimidine vs. Pyridine Substitution : Replacing pyrrolidine (saturated N-heterocycle) with pyridine (aromatic) in analogs like 3-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]butanamide increases aromatic surface area, which could enhance binding to hydrophobic enzyme pockets but may reduce solubility .
Pyrrolidine vs. Spirocyclic Systems : The patent compound in incorporates a spirocyclic carboxamide framework, which confers conformational constraints that likely improve binding specificity compared to the simpler pyrrolidine-pyrimidine scaffold .
Boron-Containing Analogs : The tetramethyl-dioxaborolane derivative () introduces boron, a feature absent in the target compound. Boron is increasingly utilized in medicinal chemistry for covalent inhibition or as a bioisostere for carbonyl groups .
Physicochemical and Pharmacokinetic Trends
- Metabolic Stability : Pyrrolidine’s saturation may reduce susceptibility to oxidative metabolism relative to pyridine’s aromatic system, as seen in cytochrome P450 studies of similar compounds .
- Synthetic Accessibility : The target compound lacks fluorinated or spirocyclic motifs (cf. ), simplifying synthesis but possibly limiting target affinity .
Biological Activity
3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
- CAS Number : Not specifically listed in the available literature but derived from related compounds.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. The pyrimidine and pyrrolidine moieties suggest potential activity as receptor modulators or enzyme inhibitors.
1. Histamine Receptor Interaction
Compounds structurally related to this compound have shown significant binding affinity to histamine receptors, particularly H3 receptors. One study reported that pyrrolidinyl derivatives exhibited potent H3 receptor antagonism, which is crucial for treating conditions like sleep disorders and cognitive dysfunctions .
2. Antibacterial Activity
While specific antibacterial data for this compound is limited, related pyrrolidine derivatives have demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. These findings suggest a potential for similar activity in this compound .
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolidine and pyrimidine derivatives, providing insights into the potential effects of this compound.
Case Study 1: H3 Receptor Antagonism
A series of pyrrolidinyl derivatives were synthesized and evaluated for their ability to bind to H3 receptors. Compound 32 from this series exhibited a high affinity and favorable in vivo profile, suggesting that modifications similar to those in this compound could enhance receptor selectivity and efficacy .
Case Study 2: Anticonvulsant Effects
In a study evaluating anticonvulsant properties, derivatives with similar structural features demonstrated significant protective effects against seizures in rodent models. The compounds were assessed using various seizure models, indicating their potential as therapeutic agents for epilepsy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
